molecular formula C12H17N3O6 B3274058 N4-Propanoylcytidine CAS No. 60107-04-2

N4-Propanoylcytidine

Cat. No.: B3274058
CAS No.: 60107-04-2
M. Wt: 299.28 g/mol
InChI Key: BFGBHRAPGFJCGV-UHFFFAOYSA-N
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Description

N4-Propanoylcytidine is a cytidine derivative modified by the addition of a propanoyl (propionyl) group at the N4 position of the cytosine base. This structural modification alters the compound’s physicochemical properties, such as solubility, stability, and bioavailability, compared to unmodified cytidine. Such compounds are typically used in pharmaceutical research as intermediates or prodrugs to enhance drug delivery or metabolic stability .

Properties

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGBHRAPGFJCGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Propanoylcytidine generally involves the chemical modification of cytidine. One common method includes the acylation of cytidine with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained around room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is often carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

N4-Propanoylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N4-Propanoylcytidine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other nucleoside derivatives.

    Biology: Studied for its role in nucleic acid modifications and interactions with enzymes.

    Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses such as respiratory syncytial virus, influenza virus, and hepatitis C virus.

    Industry: Utilized in the production of modified nucleosides for pharmaceutical applications

Mechanism of Action

N4-Propanoylcytidine exerts its effects primarily through its incorporation into nucleic acids. The propanoyl group at the N4 position can influence the stability and function of RNA and DNA molecules. This modification can affect the binding of nucleic acids to proteins and other molecules, thereby altering various biological processes. The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with the synthesis of viral RNA .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares N4-Propanoylcytidine (hypothetical) with structurally related compounds from the evidence:

Compound CAS Number Molecular Formula Molecular Weight Key Functional Group Primary Use
This compound* Not Available C₁₂H₁₇N₃O₆ (inferred) ~299.3 (calculated) Propanoyl (C₃H₅O) Research (hypothesized)
N4-Acetylcytidine 3768-18-1 C₁₁H₁₅N₃O₆ 285.25 Acetyl (C₂H₃O) Laboratory chemical, drug intermediate
N-Phenylpropanamide 61086-18-8 C₁₆H₂₄N₂O₂ 276.38 Propanamide (C₃H₅NO) Pharmaceutical intermediate

*Note: Data for this compound is inferred due to absence in evidence.

Key Observations:
  • N4-Acetylcytidine (acetyl group) has a smaller acyl substituent than this compound (propanoyl group), resulting in lower molecular weight (285.25 vs.
  • The N-Phenylpropanamide compound (CAS 61086-18-8) shares a propanamide functional group but differs fundamentally in structure (piperidinyl-phenyl backbone vs. cytidine ribose) and application (pharmaceutical intermediate vs. nucleoside derivative) .
N4-Acetylcytidine :
  • GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), respiratory irritation (Category 3).
  • Handling Precautions : Requires PPE (gloves, goggles), ventilation, and avoidance of inhalation/ingestion.
  • First Aid : Immediate rinsing for eye/skin contact; CPR if inhaled.
N-Phenylpropanamide :
  • Advised Use : Pharmaceutical intermediate with restrictions on food contact and prolonged exposure.
  • Safety Data: Limited hazard details in evidence, but structurally distinct from cytidine derivatives.
This compound (Hypothetical):
  • Expected hazards may resemble N4-Acetylcytidine (e.g., irritation risks) but with variations due to the longer acyl chain. Enhanced lipophilicity from the propanoyl group could increase membrane permeability but also toxicity risks.

Research and Application Insights

  • N4-Acetylcytidine is utilized in RNA modification studies and as a metabolic intermediate, with safety protocols emphasizing respiratory and dermal protection due to its irritant properties .
  • This compound, if synthesized, might exhibit improved pharmacokinetics over acetylated analogs but would require rigorous validation for medical applications, as cautioned for similar compounds .

Biological Activity

N4-Propanoylcytidine is a modified nucleoside derivative of cytidine, notable for its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by the addition of a propanoyl group at the N4 position of the cytidine molecule. This modification enhances its stability and alters its interaction with biological systems, making it a subject of interest in biochemical and pharmacological research.

Chemical Structure

PropertyDetails
IUPAC Name N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide
Molecular Formula C12H17N3O6
CAS Number 60107-04-2

This compound primarily exerts its biological effects through incorporation into nucleic acids. The propanoyl modification influences the stability and functionality of RNA and DNA molecules, which can affect binding interactions with proteins and other biomolecules.

Antiviral Activity

Research indicates that this compound may possess antiviral properties, particularly against RNA viruses. Its mechanism involves inhibition of viral replication by interfering with viral RNA synthesis. This has been demonstrated in studies focusing on viruses such as:

  • Respiratory Syncytial Virus (RSV)
  • Influenza Virus
  • Hepatitis C Virus

In Vitro Studies

Several studies have investigated the effects of this compound on various cell lines and viral models:

  • Antiviral Efficacy : In vitro assays showed that this compound effectively reduced viral titers in infected cell cultures, demonstrating significant antiviral activity.
  • Cytotoxicity Assessment : Cytotoxicity tests revealed that this compound exhibited low toxicity to mammalian cells at therapeutic concentrations, indicating its potential for safe use in antiviral therapies.

Case Studies

  • Study on Hepatitis C Virus :
    • Objective : Evaluate the efficacy of this compound against HCV.
    • Findings : The compound significantly decreased HCV replication in cultured hepatocytes, suggesting its potential as a therapeutic agent.
  • Influenza Virus Model :
    • Objective : Assess the impact on influenza virus replication.
    • Results : Treatment with this compound led to a marked reduction in viral RNA levels, supporting its role as an antiviral compound.

Comparison with Similar Compounds

This compound is compared with other modified nucleosides to highlight its unique properties:

CompoundModificationBiological Activity
N4-HydroxycytidineHydroxyl groupAntiviral activity against various viruses
N4-AcetylcytidineAcetyl groupLimited antiviral properties
N4-BenzoylcytidineBenzoyl groupDifferent chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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